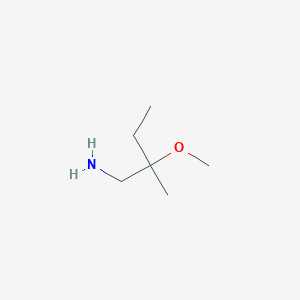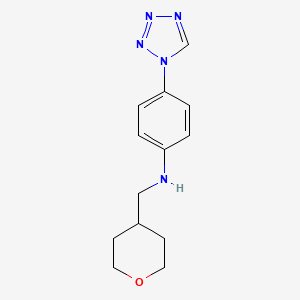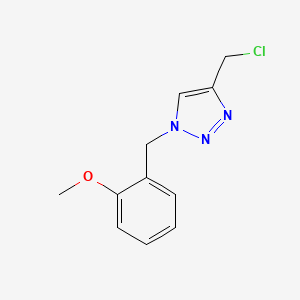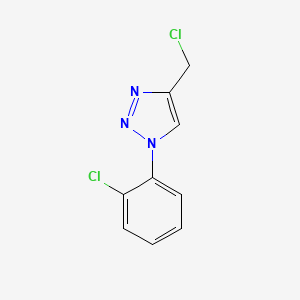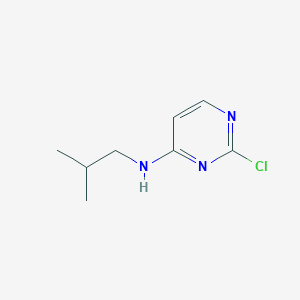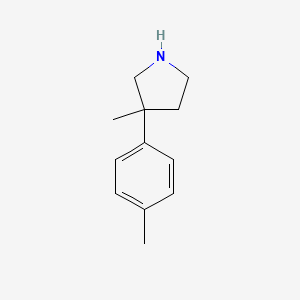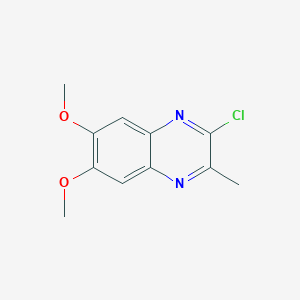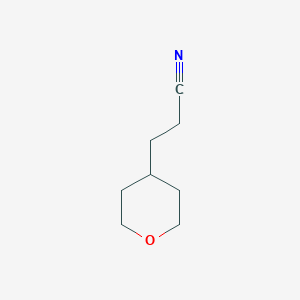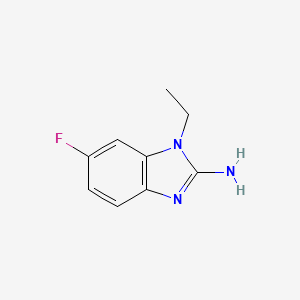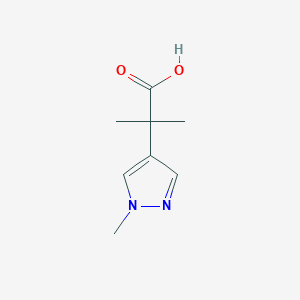![molecular formula C10H11ClN2O2 B1428201 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-72-4](/img/structure/B1428201.png)
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its appearance (e.g., solid, liquid, color) and any known uses.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and yield. The analysis might also discuss any challenges in the synthesis process and potential ways to overcome them.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Herbicidal Properties
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate varying biological properties related to herbicide effectiveness. Conformational and intramolecular hydrogen bonding analyses reveal differences in molecular conformations impacting their herbicidal effectiveness, including post-emergence and pre-emergence selectivities (Andrea et al., 1990).
Synthesis of 7-Azaindole Derivatives
These compounds are versatile building blocks for synthesizing 7-azaindole derivatives, with applications in various chemical syntheses. They enable simple nucleophilic displacement reactions to create substituted derivatives (Figueroa‐Pérez et al., 2006).
Synthesis of Macrocyclic Antibiotics
6-Dimethoxymethyl derivatives are integral in synthesizing macrocyclic antibiotics like GE 2270 A. This process involves converting cyano and dimethoxymethyl groups to thiazolyl groups, crucial for creating complex antibiotic structures (Okumura et al., 1998).
Formation of Pyrazolo[3,4-b]Pyrrolo[2,3-d]Pyridines
These compounds can be converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which have potential applications in various chemical and pharmaceutical syntheses (Toche et al., 2008).
Utility in Heterocyclic Systems Synthesis
3-Chloro derivatives of these compounds are used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. This demonstrates their versatility in synthesizing complex organic compounds with potential pharmaceutical applications (Ibrahim et al., 2022).
Safety And Hazards
This would involve examining any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include recommendations for safe handling and disposal.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties or effects.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMVEWAIWMTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C2C=CNC2=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




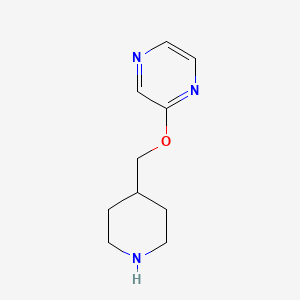
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
